2-Chloro-3-(chloromethyl)pyridine hydrochloride

Solubility Formulation Chemical Process Development

This hydrochloride salt is the preferred form for tioconazole synthesis O-alkylation. Its defined salt structure and high purity ensure reproducibility in pharma R&D and AMV QC applications, averting variability from free base substitutions. Ideal for agrochemical and heterocyclic building block development. Secure stable, batch-to-batch consistency.

Molecular Formula C6H6Cl3N
Molecular Weight 198.5 g/mol
CAS No. 106651-82-5
Cat. No. B189551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(chloromethyl)pyridine hydrochloride
CAS106651-82-5
Molecular FormulaC6H6Cl3N
Molecular Weight198.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)CCl.Cl
InChIInChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H
InChIKeyBAGKULABRRMPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(chloromethyl)pyridine Hydrochloride (CAS 106651-82-5): A Key Pyridine Intermediate for Pharmaceutical Synthesis


2-Chloro-3-(chloromethyl)pyridine hydrochloride (CAS 106651-82-5) is a heterocyclic organohalide salt with a molecular formula of C6H6Cl3N and a molecular weight of 198.48 g/mol . It is primarily valued as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals . The hydrochloride salt form is a stable, solid compound, typically stored under inert and refrigerated conditions to ensure stability . Its core structure comprises a pyridine ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 3-position.

Why Generic 2-Chloro-3-(chloromethyl)pyridine Hydrochloride Substitution Can Compromise Synthesis Outcomes


Assuming direct interchangeability between the hydrochloride salt (CAS 106651-82-5) and the free base form (CAS 89581-84-0) or other positional isomers can introduce significant process variability. The hydrochloride salt offers distinct physicochemical advantages, particularly in aqueous solubility and handling, which are critical for specific reaction protocols [1]. The presence of the hydrochloride group alters the compound's reactivity profile and physical state compared to the free base, which is a yellow crystalline solid with different solubility characteristics . Furthermore, specific reactions, such as the O-alkylation step in the synthesis of the antifungal drug tioconazole, are documented to utilize this exact hydrochloride salt , highlighting a case where the salt form is integral to the established synthetic route.

Quantitative Evidence for 2-Chloro-3-(chloromethyl)pyridine Hydrochloride (CAS 106651-82-5) Selection


Enhanced Solubility in Aqueous Media for Improved Process Handling

As a hydrochloride salt, this compound exhibits significantly higher solubility in water compared to its free base analog (CAS 89581-84-0). This property is a class-level inference for amine hydrochlorides [1]. The free base, 2-chloro-3-(chloromethyl)pyridine, is reported to be insoluble in water and has an estimated water solubility of 802.3 mg/L at 25°C . This difference is crucial for reactions conducted in aqueous or biphasic solvent systems.

Solubility Formulation Chemical Process Development

Specified High Purity and Controlled Impurity Profile for Research Applications

Reputable vendors specify a high standard purity for this compound, with a common specification being ≥98% . In contrast, while the free base analog (CAS 89581-84-0) is also available at high purity (e.g., 98% ), the hydrochloride form may offer a distinct impurity profile that is more suitable for specific pharmaceutical syntheses where the presence of the free base would be detrimental.

Purity Quality Control Analytical Standard

Validated Use as a Critical Intermediate in Tioconazole Synthesis

This specific hydrochloride salt is explicitly cited as a reactant in the synthesis of tioconazole, a broad-spectrum antifungal medication . The reported synthetic route involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2-chloro-3-(chloromethyl)pyridine hydrochloride . An alternative route utilizes the thiophene analog, 2-chloro-3-(chloromethyl)thiophene [1], indicating that the pyridine derivative represents a distinct synthetic pathway.

Pharmaceutical Intermediate Antifungal Synthesis Tioconazole

Primary Research and Industrial Applications for 2-Chloro-3-(chloromethyl)pyridine Hydrochloride (CAS 106651-82-5)


Antifungal Drug Development and Production

This compound is a key intermediate in the synthesis of tioconazole, an imidazole-class antifungal agent . The specific hydrochloride salt is required for the O-alkylation reaction that yields the final drug molecule . Research groups involved in the medicinal chemistry of antifungal agents or process chemistry groups optimizing tioconazole production would utilize this specific compound.

Analytical Method Development and Quality Control (AMV/QC)

Due to its defined high purity , this compound is suitable for use as a reference standard in analytical method development and validation (AMV) [1]. It can be employed in quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of pharmaceuticals [1].

Agrochemical Intermediate Synthesis

The compound is noted as an intermediate in the synthesis of various plant growth regulators and pesticides . Its reactivity as an alkylating agent makes it a versatile building block for creating new agrochemical entities .

General Organic Synthesis Research

As a reactive organohalide, this compound serves as an alkylating agent capable of transferring its chloromethyl group to various nucleophiles . Its distinct substitution pattern (chloro at the 2-position, chloromethyl at the 3-position) provides a unique scaffold for constructing more complex pyridine-containing molecules of biological interest .

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